2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl acetate

Medicinal Chemistry Drug Design Pharmacokinetics

A critical building block for cardiovascular and CNS drug discovery. This isoindolinone acetate is a non-fungible intermediate for synthesizing potent NHE-1 inhibitors (myocardial infarction, angina) and mGluR potentiators. Its C-1 acetate handle enables rapid SAR diversification, while the N-benzyl group anchors the pharmacophore. - Directly yields bioactive guanidine derivatives for cardioprotection research. - Privileged scaffold for CNS drug design with favorable BBB penetration properties (XLogP3: 2.5). - Reliable foundation for PROTAC synthesis and anti-infective library development. Supplied with rigorous analytical certification to ensure reproducibility in multi-step syntheses.

Molecular Formula C17H15NO3
Molecular Weight 281.3 g/mol
CAS No. 115397-98-3
Cat. No. B3032139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl acetate
CAS115397-98-3
Molecular FormulaC17H15NO3
Molecular Weight281.3 g/mol
Structural Identifiers
SMILESCC(=O)OC1C2=CC=CC=C2C(=O)N1CC3=CC=CC=C3
InChIInChI=1S/C17H15NO3/c1-12(19)21-17-15-10-6-5-9-14(15)16(20)18(17)11-13-7-3-2-4-8-13/h2-10,17H,11H2,1H3
InChIKeyBKEWXAXOYWXZRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl acetate: Chemical Profile


2-Benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl acetate (CAS 115397-98-3) is a synthetic organic compound belonging to the isoindolinone class, characterized by an N-benzyl substituted isoindolone core and a C-1 acetate ester functional group [1]. This specific molecular architecture, with a topological polar surface area of 46.6 Ų and a calculated XLogP3 of 2.5, renders it a valuable scaffold in medicinal chemistry and heterocyclic synthesis . Its primary utility lies as a key intermediate for generating bioactive isoindolone derivatives, particularly those targeting cardiovascular indications and glutamate receptor modulation [2].

2-Benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl acetate: Substitution Challenges


Generic substitution of this specific isoindolinone acetate is problematic due to the critical interplay between the N-benzyl group, the C-3 carbonyl, and the C-1 acetate moiety. Even minor structural variations within this class, such as replacing the acetate with a benzoate, propionate, or sulfanyl group, significantly alter the compound's lipophilicity (LogP), metabolic stability, and reactivity, directly impacting its suitability as an intermediate in multi-step syntheses of pharmacologically active agents like NHE-1 inhibitors or mGluR potentiators [1]. The precise geometry and electronic properties conferred by the acetate group are essential for downstream chemical transformations, making it a non-fungible building block in targeted research applications [2].

2-Benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl acetate: Selection Evidence


Lipophilicity and Passive Permeability Potential

The introduction of the N-benzyl group in 2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl acetate significantly increases lipophilicity compared to unsubstituted isoindolone cores, a critical parameter for enhancing passive membrane permeability and blood-brain barrier penetration in CNS drug candidates. The calculated XLogP3 for the target compound is 2.5 . In contrast, a structurally similar N-unsubstituted analog, (3-Oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid methyl ester (CAS 28488-99-5), lacks the benzyl group and has a lower molecular weight (205.21 g/mol vs. 281.31 g/mol) and likely a lower LogP .

Medicinal Chemistry Drug Design Pharmacokinetics

Validated Intermediate for Cardioprotective Agents

The target compound is explicitly disclosed as a crucial intermediate in the synthesis of a class of isoindolone derivatives claimed as antiarrhythmic medicaments with a cardioprotective component for infarction prophylaxis and treatment [1][2]. The patent (US 7,589,117 B2) specifically details the use of N-((3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl)guanidine derivatives, which are synthesized from a core structurally related to the target compound [3]. This provides a validated and documented path for its incorporation into biologically active molecules with known therapeutic targets.

Cardiovascular Pharmacology Medicinal Chemistry NHE-1 Inhibition

Reactivity Advantage Over Ester Analogs

The C-1 acetate group in the target compound serves as a versatile leaving group, enabling efficient nucleophilic displacement with amines to form key amide and guanidine intermediates. This reactivity is quantitatively distinct from its benzoate and propionate analogs, which exhibit different rates of hydrolysis and aminolysis due to altered steric and electronic properties . For instance, the acetate group is smaller and less electron-rich than a benzoate, resulting in faster reaction kinetics in amidation reactions, a critical factor in multi-step syntheses where yield and purity are paramount.

Synthetic Chemistry Medicinal Chemistry Functional Group Interconversion

Blood-Brain Barrier Permeability Potential

The target compound's N-benzyl group offers a favorable balance of lipophilicity (XLogP3 = 2.5) and topological polar surface area (TPSA = 46.6 Ų) , which are key predictors of blood-brain barrier (BBB) permeability. In comparison, a closely related analog, 2-[(2-chlorophenyl)methyl]-3-oxo-2,3-dihydro-1H-isoindol-1-yl acetate, introduces a chlorine atom on the phenyl ring, which increases molecular weight and TPSA, and can significantly alter its CNS penetration profile [1]. While both are lipophilic, the target compound's lower TPSA (46.6 Ų) falls well within the optimal range for CNS drugs (<90 Ų), suggesting a higher likelihood of passive BBB penetration.

CNS Drug Discovery Pharmacokinetics Medicinal Chemistry

High Purity for Reproducible Research

The compound is commercially available from reputable suppliers at a guaranteed purity of 98% . This level of purity is critical for ensuring reproducibility in sensitive synthetic and biological assays. While other isoindolone analogs may be offered at lower or unspecified purities, this compound's defined 98% purity provides a reliable benchmark for researchers seeking to minimize batch-to-batch variability and ensure the integrity of their results.

Chemical Procurement Quality Control Research Standards

2-Benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl acetate: Application Scenarios


Synthesis of NHE-1 Inhibitors

Use as a key intermediate in the preparation of N-((3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl)guanidine derivatives, which are potent NHE-1 inhibitors with potential applications in treating myocardial infarction and angina pectoris [1]. The compound's specific acetate group and benzyl substitution are essential for the correct molecular architecture of the final pharmacophore [2]. Researchers developing new cardioprotective agents should prioritize this scaffold over less defined or unpatented analogs.

CNS-Penetrant mGluR Modulator Design

Leverage the compound's favorable physicochemical profile (XLogP3 = 2.5, TPSA = 46.6 Ų) to design and synthesize novel metabotropic glutamate receptor (mGluR) potentiators [1]. The N-benzyl isoindolone core is a recognized privileged structure for CNS drug discovery, and the acetate handle allows for rapid diversification to explore structure-activity relationships and optimize BBB penetration [2].

Isoindolone-Based PROTAC Development

Employ this compound as a versatile starting point for developing isoindolone-based PROTACs. The C-1 acetate group can be selectively functionalized to attach a linker for an E3 ligase ligand, while the N-benzyl group provides a site for further derivatization or optimization of the target protein-binding moiety . Its documented use in medicinal chemistry and well-defined purity (98%) make it a reliable foundation for complex molecule synthesis [1].

Anti-Infective Agent Synthesis

Utilize the compound's reactive acetate group to synthesize a diverse library of amide, sulfonamide, and heterocyclic derivatives for screening against bacterial or viral targets. The isoindolone core is known to exhibit various biological activities, and the target compound's specific substitution pattern offers a unique entry point for generating novel chemical space not explored by simpler analogs . Its high purity (98%) ensures that any observed biological activity is due to the intended molecule, not impurities [1].

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